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Introduction
SR14150, also known as AT-200, is a potent and selective non-peptide agonist for the

Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor

(GPCR) belonging to the opioid receptor family. SR14150 also exhibits partial agonist activity at

the mu-opioid receptor (μOR). This dual activity makes it a compound of significant interest for

the development of novel analgesics and other therapeutics. This technical guide provides a

comprehensive overview of the cellular signaling pathways activated by SR14150, presenting

quantitative data, detailed experimental protocols, and visual representations of the involved

molecular mechanisms.

Core Signaling Pathways of SR14150
SR14150 primarily exerts its effects through the activation of the NOP receptor, a member of

the Gi/o family of GPCRs. Its interaction with the µ-opioid receptor further contributes to its

pharmacological profile.

G Protein-Dependent Signaling
Upon binding to the NOP and µ-opioid receptors, SR14150 induces a conformational change in

the receptor, leading to the activation of heterotrimeric Gi/o proteins. This activation involves
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the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα

subunit, causing its dissociation from the Gβγ dimer.

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme

adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second

messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels

modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby

influencing a variety of cellular processes, including gene transcription and neuronal

excitability.[1]

Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and

modulate the activity of ion channels. This includes the activation of G protein-coupled

inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal

hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which

reduces calcium influx and neurotransmitter release.

G Protein-Independent Signaling: β-Arrestin
Recruitment and Receptor Internalization
Following agonist binding and G protein activation, GPCRs are phosphorylated by G protein-

coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin

proteins to the intracellular domains of the receptor.

β-Arrestin Recruitment: SR14150 has been shown to induce the recruitment of β-arrestin to

the NOP receptor. β-arrestin binding sterically hinders further G protein coupling, leading to

desensitization of the G protein-mediated signal. Furthermore, β-arrestin can act as a

scaffold protein, initiating a second wave of signaling independent of G proteins, including

the activation of mitogen-activated protein kinase (MAPK) cascades.

Receptor Internalization: The β-arrestin-receptor complex is recognized by components of

the endocytic machinery, leading to the internalization of the receptor from the cell surface

into intracellular compartments. This process, known as endocytosis, serves to further

attenuate signaling and can lead to either receptor degradation or recycling back to the

plasma membrane.
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Mitogen-Activated Protein Kinase (MAPK) Pathway
Activation
Activation of the NOP receptor by agonists can lead to the phosphorylation and activation of

the extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK

signaling pathway.[2] This pathway is crucial for regulating a wide range of cellular processes,

including cell growth, proliferation, differentiation, and survival. The activation of ERK1/2 can be

mediated through both G protein-dependent and β-arrestin-dependent mechanisms.

Quantitative Data Summary
The following tables summarize the quantitative data for SR14150 (AT-200) from various in

vitro assays.

Table 1: Receptor Binding Affinities of SR14150

Receptor Radioligand Kᵢ (nM) Cell Line Reference

NOP [³H]N/OFQ 1.5 CHO [3]

μ-Opioid [³H]DAMGO 30 CHO [3]

Table 2: Functional Activity of SR14150 in G Protein-Dependent Signaling Assays

Assay Receptor EC₅₀ (nM)
Eₘₐₓ (% of
N/OFQ)

Cell Line Reference

[³⁵S]GTPγS

Binding
NOP 120 < 50 CHO [1]

GIRK

Channel

Activation

NOP 6.3 95-105 AtT-20 [1]

Table 3: Functional Activity of SR14150 in β-Arrestin Recruitment and Receptor Internalization

Assays
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Assay Receptor EC₅₀ (nM)
% of Max
Response
(N/OFQ)

Cell Line Reference

β-Arrestin

Recruitment
NOP 110 44 CHO-K1 [1]

Receptor

Internalizatio

n

NOP - ~40 HEK293 [1]

Signaling Pathway and Experimental Workflow
Diagrams
SR14150 Signaling Pathways
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Caption: SR14150 activates NOP and µ-opioid receptors, initiating downstream signaling

cascades.

Experimental Workflow: [³⁵S]GTPγS Binding Assay
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Caption: Workflow for determining G protein activation using the [³⁵S]GTPγS binding assay.

Experimental Workflow: β-Arrestin Recruitment Assay
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Caption: Workflow for measuring β-arrestin recruitment using an enzyme complementation

assay.

Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of SR14150 for the NOP and µ-opioid

receptors.

Materials:

Cell membranes from CHO cells stably expressing human NOP or µ-opioid receptors.

Radioligand: [³H]N/OFQ for NOP receptors, [³H]DAMGO for µ-opioid receptors.

SR14150.

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Non-specific binding control (e.g., 10 µM naloxone for µOR, 1 µM N/OFQ for NOP).

96-well plates.

Glass fiber filters.

Cell harvester.

Scintillation counter and fluid.

Procedure:

Prepare serial dilutions of SR14150.

In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either

SR14150, buffer (for total binding), or non-specific control.

Incubate at room temperature for a specified time to reach equilibrium.
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Rapidly filter the contents of each well through glass fiber filters using a cell harvester to

separate bound from free radioligand.

Wash the filters with ice-cold binding buffer.

Place the filters in scintillation vials with scintillation fluid.

Quantify the radioactivity using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC₅₀ value of SR14150 from a competition binding curve and calculate the Kᵢ

using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay
Objective: To measure the ability of SR14150 to activate G proteins coupled to NOP and µ-

opioid receptors.

Materials:

Cell membranes from CHO cells stably expressing human NOP or µ-opioid receptors.

[³⁵S]GTPγS.

SR14150.

GDP.

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

Non-specific binding control (unlabeled GTPγS).

96-well plates, filters, cell harvester, and scintillation counter.

Procedure:

Prepare serial dilutions of SR14150.
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In a 96-well plate, add cell membranes, GDP, and SR14150.

Initiate the reaction by adding [³⁵S]GTPγS.

Incubate at 30°C for a defined period.

Terminate the reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold buffer.

Quantify the bound [³⁵S]GTPγS by scintillation counting.

Plot the specific binding against the logarithm of SR14150 concentration to determine EC₅₀

and Eₘₐₓ values.

cAMP Inhibition Assay
Objective: To quantify the inhibition of adenylyl cyclase activity by SR14150.

Materials:

CHO cells stably expressing human NOP or µ-opioid receptors.

SR14150.

Forskolin (to stimulate adenylyl cyclase).

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Cell culture reagents.

Procedure:

Seed cells in a 96-well plate and grow to confluence.

Pre-incubate cells with varying concentrations of SR14150.

Stimulate the cells with forskolin to induce cAMP production.
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Lyse the cells to release intracellular cAMP.

Measure the cAMP concentration using a commercial assay kit according to the

manufacturer's instructions.

Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of

SR14150 concentration to determine the IC₅₀ value.

β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the NOP receptor upon activation by

SR14150.

Materials:

CHO-K1 cells stably co-expressing the human NOP receptor fused to a fragment of a

reporter enzyme and β-arrestin fused to the complementary enzyme fragment.

SR14150.

Chemiluminescent substrate for the reporter enzyme.

Luminometer.

Procedure:

Plate the engineered cells in a 96-well plate.

Add varying concentrations of SR14150 to the wells.

Incubate for a specified time to allow for β-arrestin recruitment and enzyme

complementation.

Add the chemiluminescent substrate.

Measure the luminescence signal using a luminometer.

Plot the luminescence signal against the logarithm of SR14150 concentration to determine

EC₅₀ and Eₘₐₓ values.
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Receptor Internalization Assay
Objective: To quantify the SR14150-induced endocytosis of the NOP receptor.

Materials:

HEK293 cells stably expressing N-terminally FLAG-tagged human NOP receptors.

SR14150.

Primary antibody against the FLAG tag.

HRP-conjugated secondary antibody.

Chemiluminescent substrate.

Plate reader.

Procedure:

Seed cells in a 96-well plate.

Treat cells with SR14150 for a defined period to induce internalization.

Fix the cells.

Incubate with an anti-FLAG primary antibody to label the receptors remaining on the cell

surface.

Incubate with an HRP-conjugated secondary antibody.

Add a chemiluminescent substrate and measure the signal, which is inversely proportional to

the extent of receptor internalization.

Calculate the percentage of internalized receptors relative to untreated cells.

Western Blot for ERK Phosphorylation
Objective: To detect the phosphorylation of ERK1/2 in response to SR14150 treatment.
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Materials:

Cells expressing NOP receptors.

SR14150.

Lysis buffer with protease and phosphatase inhibitors.

Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

HRP-conjugated secondary antibody.

SDS-PAGE gels and Western blotting equipment.

Chemiluminescent substrate and imaging system.

Procedure:

Treat cells with SR14150 for various times.

Lyse the cells and determine the protein concentration.

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and incubate with a primary antibody against p-ERK.

Wash and incubate with an HRP-conjugated secondary antibody.

Detect the chemiluminescent signal.

Strip the membrane and re-probe with an antibody against total ERK to normalize for protein

loading.

Quantify the band intensities to determine the fold increase in ERK phosphorylation.

Conclusion
SR14150 is a bifunctional molecule that activates both NOP and µ-opioid receptors, leading to

the engagement of a complex network of intracellular signaling pathways. Its primary mode of
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action through the Gi/o-coupled NOP receptor results in the inhibition of adenylyl cyclase and

modulation of ion channel activity. Furthermore, SR14150 promotes β-arrestin recruitment and

subsequent receptor internalization, which not only desensitizes G protein signaling but also

initiates G protein-independent signaling cascades, including the activation of the MAPK/ERK

pathway. The quantitative data and detailed protocols provided in this guide offer a robust

framework for researchers and drug development professionals to further investigate the

intricate pharmacology of SR14150 and to aid in the design of novel therapeutics with

improved efficacy and safety profiles. The partial agonism at both NOP and µ-opioid receptors,

along with its specific profile of β-arrestin recruitment, suggests a potential for biased signaling

that warrants further investigation.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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